molecular formula C20H22N2O3 B14115508 3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-

3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-

Cat. No.: B14115508
M. Wt: 338.4 g/mol
InChI Key: OLUJSZLBWZWGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Alisertib involves a condensation and cyclization reaction between specific chemical precursors. One method disclosed involves the reaction of (1E, 4E)-8-chloro-4-[(dimethylamino)methylene]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one with 2-fluoro-6-methoxybenzoic acid under specific conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure consistency and purity.

Chemical Reactions Analysis

Alisertib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Alisertib can lead to the formation of hydroxy alisertib, while reduction can yield desmethyl alisertib .

Scientific Research Applications

Alisertib has been extensively studied for its potential in cancer therapy. It induces cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a potent anticancer agent . It has shown efficacy in preclinical models of colorectal cancer, small cell lung cancer, and various other malignancies. Additionally, Alisertib has been granted orphan drug designation by the FDA for the treatment of small cell lung cancer .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

[2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3

InChI Key

OLUJSZLBWZWGJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.